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Compound of Interest

Compound Name: MM-589 TFA

Cat. No.: B15606090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MM-589 TFA, a potent inhibitor of the WDR5-

MLL interaction, with alternative compounds. The information presented is supported by

experimental data to aid in the assessment of its specificity and utility in cellular models.

Introduction to MM-589 TFA
MM-589 TFA is a cell-permeable, macrocyclic peptidomimetic that potently and selectively

inhibits the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed

Lineage Leukemia (MLL).[1][2][3] This interaction is crucial for the histone methyltransferase

(HMT) activity of the MLL1 complex, which is responsible for histone H3 lysine 4 (H3K4)

methylation, a key epigenetic mark associated with active gene transcription.[1][2][4]

Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias, making the

WDR5-MLL interaction a compelling therapeutic target.[1][3] MM-589 TFA has been shown to

bind to WDR5 with high affinity and inhibit MLL1 HMT activity, leading to selective growth

inhibition of leukemia cell lines harboring MLL translocations.[1][2]

Comparative Performance Data
The following tables summarize the quantitative data on the performance of MM-589 TFA in

comparison to other known WDR5-MLL interaction inhibitors, OICR-9429 and MM-401.

Table 1: Biochemical Activity of WDR5-MLL Interaction Inhibitors
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Compound Target
Binding
Affinity (Kd/Ki)

WDR5-MLL
Interaction
Inhibition
(IC50)

MLL HMT
Activity
Inhibition
(IC50)

MM-589 TFA WDR5 Ki < 1 nM[1][3] 0.90 nM[1][2] 12.7 nM[1][2]

OICR-9429 WDR5
Kd = 93 ± 28

nM[5][6]

Kdisp = 64 ± 4

nM[5]
-

MM-401 WDR5 Ki < 1 nM[1] 0.9 nM[1] 0.32 µM[1]

Table 2: Cellular Activity of WDR5-MLL Interaction Inhibitors in Leukemia Cell Lines

Compound
Cell Line (MLL
Status)

Cytotoxicity (IC50) Reference

MM-589 TFA MV4-11 (MLL-AF4) 0.25 µM [1]

MOLM-13 (MLL-AF9) 0.21 µM [1]

HL-60 (MLL-wildtype) 8.6 µM [1][3]

OICR-9429
p30-expressing AML

cells
Potent inhibition [6]

K562 (MLL-wildtype) Less sensitive [7]

MM-401 MLL-AF9 cells
Induces apoptosis and

differentiation
[1][4]

Non-MLL leukemia

cells
Less effective [4]

Table 3: Selectivity Profile of WDR5-MLL Interaction Inhibitors
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Compound Selectivity Notes Negative Control

MM-589 TFA

>40 times more potent than

MM-401 in cellular assays.

Shows significant selectivity for

MLL-rearranged leukemia cell

lines over MLL-wildtype lines.

[2]

Not explicitly reported.

OICR-9429

Highly selective. No significant

binding or inhibition of 22

human methyltransferases and

over 250 other kinases,

GPCRs, ion channels, and

transporters.[7][8][9]

OICR-0547 (inactive analog)[6]

[8][9]

MM-401

Specifically inhibits MLL1

activity and does not affect

other MLL family HMTs.[4]

MM-NC-401 (enantiomer

control)[4]

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanism of action and experimental approaches, the following

diagrams are provided.
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Mechanism of MM-589 TFA Action

Nucleus

MLL1 Complex
(MLL1, RbBP5, ASH2L)

WDR5

Interaction

H3K4me3

Methylation

Histone H3

Binds

Target Gene Transcription
(e.g., HOXA9, MEIS1)

Activates

MM-589 TFA

Inhibits Interaction
with MLL1

MM-589 TFA disrupts the WDR5-MLL1 interaction, inhibiting H3K4 methylation.
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Caption: MM-589 TFA disrupts the WDR5-MLL1 interaction, inhibiting H3K4 methylation.
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Experimental Workflow for Specificity Assessment
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Caption: Workflow for assessing the specificity of a WDR5-MLL inhibitor.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

WDR5-MLL Interaction Inhibition Assay (Fluorescence
Polarization)
This assay measures the ability of a compound to disrupt the interaction between WDR5 and a

fluorescently labeled MLL-derived peptide.

Reagents and Materials:

Purified recombinant WDR5 protein.

Fluorescently labeled MLL WIN-motif peptide (e.g., FAM-labeled).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b15606090?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

Test compounds (e.g., MM-589 TFA) serially diluted in DMSO.

384-well, low-volume, black, non-binding surface plates.

Plate reader capable of measuring fluorescence polarization.

Procedure:

Prepare a solution of WDR5 protein and the fluorescently labeled MLL peptide in the

assay buffer. The concentrations should be optimized to be at or below the Kd of the

interaction to ensure assay sensitivity.

Dispense the WDR5-peptide mix into the wells of the 384-well plate.

Add the serially diluted test compounds to the wells. Include DMSO-only wells as a

negative control (100% binding) and wells with a large excess of unlabeled MLL peptide

as a positive control (0% binding).

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow

the binding to reach equilibrium.

Measure the fluorescence polarization of each well using the plate reader.

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value by fitting the data to a dose-response curve.

MLL Histone Methyltransferase (HMT) Activity Assay
(AlphaLISA)
This is a homogeneous, bead-based immunoassay to measure the enzymatic activity of the

MLL complex.

Reagents and Materials:

Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
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Biotinylated Histone H3 peptide substrate.

S-Adenosylmethionine (SAM) as a methyl donor.

AlphaLISA Acceptor beads conjugated to an anti-H3K4me3 antibody.

Streptavidin-coated Donor beads.

AlphaLISA Assay Buffer.

Test compounds serially diluted in DMSO.

384-well white opaque OptiPlates.

AlphaScreen-capable plate reader.

Procedure:

Add the MLL1 complex, biotinylated H3 peptide, and SAM to the wells of the 384-well

plate.

Add the serially diluted test compounds to the wells. Include DMSO-only wells as a

negative control (100% activity) and wells without the MLL complex as a positive control

(0% activity).

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the

enzymatic reaction to proceed.

Add the AlphaLISA Acceptor beads and incubate in the dark (e.g., for 60 minutes).

Add the Streptavidin-coated Donor beads and incubate again in the dark (e.g., for 30

minutes).

Read the plate on an AlphaScreen-capable reader.

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP,

which indicates the presence of metabolically active cells.[5][10][11][12][13]

Reagents and Materials:

Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60).

Appropriate cell culture medium and supplements.

Test compounds serially diluted in culture medium.

CellTiter-Glo® Reagent.

Opaque-walled 96-well plates suitable for luminescence measurements.

Luminometer.

Procedure:

Seed the cells in the 96-well plates at a predetermined density and allow them to attach or

stabilize overnight.

Treat the cells with serial dilutions of the test compounds. Include wells with vehicle (e.g.,

DMSO) as a negative control.

Incubate the plates for a specified duration (e.g., 72 or 96 hours) under standard cell

culture conditions.

Equilibrate the plates to room temperature for approximately 30 minutes.[10]

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

[5][10]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][10]
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][10]

Measure the luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the IC50 value.

Western Blot for Histone H3 Lysine 4 Trimethylation
(H3K4me3)
This technique is used to assess the levels of a specific protein, in this case, the H3K4me3

mark, in cell lysates.

Reagents and Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Protein quantification assay (e.g., BCA assay).

SDS-PAGE gels and running buffer.

Transfer buffer and nitrocellulose or PVDF membranes.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control).

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Imaging system.

Procedure:

Treat cells with the test compound for a specified time.
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Harvest the cells and lyse them to extract total protein. Acid extraction is often

recommended for histones.[14]

Quantify the protein concentration of the lysates.

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody against H3K4me3 overnight at 4°C.[15]

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system.

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal

loading.

Quantify the band intensities to determine the relative change in H3K4me3 levels.

Conclusion
MM-589 TFA is a highly potent inhibitor of the WDR5-MLL interaction with excellent specificity

for MLL-rearranged leukemia cells in vitro. Its biochemical and cellular activities, when

compared to other inhibitors like OICR-9429 and MM-401, demonstrate its potential as a

valuable research tool and a lead compound for further therapeutic development. The provided

experimental protocols offer a framework for researchers to independently assess the

specificity and efficacy of MM-589 TFA and other related compounds in their own cellular

models. The use of appropriate negative controls, such as OICR-0547 for OICR-9429, is

crucial for validating on-target effects. Further studies, including broad off-target screening

panels and in vivo efficacy models, will be essential to fully characterize the specificity and

therapeutic potential of MM-589 TFA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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